molecular formula C14H15NO2 B8640237 2-(anilinomethyl)-4-methoxyphenol

2-(anilinomethyl)-4-methoxyphenol

Cat. No. B8640237
M. Wt: 229.27 g/mol
InChI Key: FZFDIIQOKPWPQK-UHFFFAOYSA-N
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Patent
US04578390

Procedure details

A mixture of 15.2 g of 2-hydroxy-5-methoxybenzaldehyde, 15 g of aniline and 200 ml of methanol was stirred for 3 hours. The mixture was then hydrogenated at 40 psi in the presence of 2.0 g of 10% Pd/C until 0.1 mole of hydrogen was consumed. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to a yellow oil which was crystallized from ether-n-hexane to yield 18 g of N-(2-hydroxy-5-methoxybenzyl)aniline. M.p. 82.5°-8° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[H][H]>[Pd].CO>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH2:4][NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
Quantity
15 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was crystallized from ether-n-hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(CNC2=CC=CC=C2)C=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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